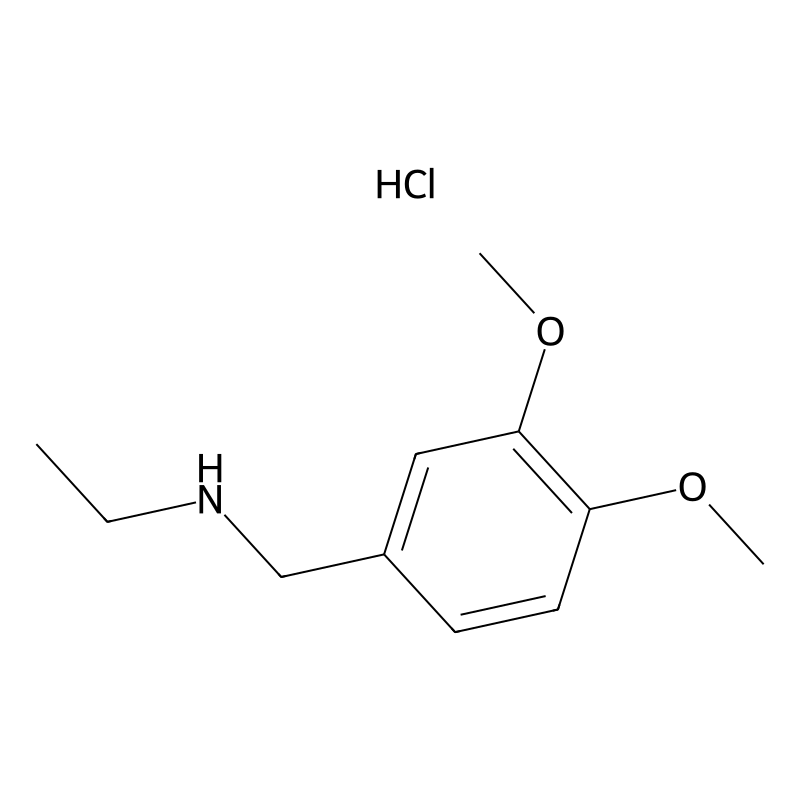

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a dimethoxybenzyl group and an ethylamine moiety. Its chemical formula is C₁₇H₂₁ClN₂O₂, with a molecular weight of approximately 306.81 g/mol. The compound is primarily used in medicinal chemistry and material science due to its structural similarities to other aromatic amines, which suggests potential pharmacological applications.

There is no current information available regarding the specific mechanism of action of N-DMBEA HCl.

Due to the lack of specific research on N-DMBEA HCl, it is advisable to handle it with caution assuming the properties of a typical organic amine. This includes:

- Potential skin and eye irritation: Aromatic amines can cause irritation upon contact.

- Potential respiratory tract irritation: Inhalation of dust or vapors should be avoided.

- Unknown flammability and reactivity: Standard laboratory procedures for handling organic compounds should be followed.

Pharmacological studies: The presence of the 3,4-dimethoxybenzyl group suggests possible analogies to known psychoactive compounds. However, further research is needed to determine if NBDHE possesses any psychoactive properties [].

Drug delivery: The N-ethylamine portion of the molecule might contribute to its lipophilic (fat-soluble) character. This property could be advantageous in designing drug delivery systems for medications that need to pass through cell membranes.

Material science: NBDHE could potentially be investigated for its suitability in the development of novel materials due to the presence of functional groups that can participate in various chemical reactions.

The synthesis of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with N-ethylamine in the presence of hydrochloric acid. This reaction can be represented as follows:

- Formation of N-(3,4-dimethoxybenzyl)amine:

- Formation of the Hydrochloride Salt:

This process highlights the formation of the amine followed by protonation to yield the hydrochloride salt, which enhances solubility and stability.

While specific biological activities of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride are not extensively documented, its structural analogs have shown various pharmacological effects. Compounds with similar structures are often investigated for their potential as psychoactive agents or in the treatment of mood disorders due to their interaction with neurotransmitter systems. The presence of the dimethoxy group may enhance lipophilicity, suggesting possible effects on central nervous system activity.

The synthesis methods for N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride can vary but generally include:

- Direct Amine Synthesis: As previously mentioned, reacting 3,4-dimethoxybenzaldehyde with N-ethylamine under acidic conditions.

- Reduction Reactions: Other synthetic routes may involve reducing intermediates such as oximes or imines derived from 3,4-dimethoxybenzaldehyde.

- Catalytic Methods: Metal-catalyzed reactions have been explored for synthesizing related compounds, which could potentially apply to this compound as well .

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride has potential applications in:

- Medicinal Chemistry: Due to its structural similarity to known psychoactive compounds, it may be explored for antidepressant or anxiolytic properties.

- Material Science: Its functional groups could allow it to participate in various

Several compounds share structural similarities with N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Contains a phenethylamine structure | Known for psychoactive properties |

| N-Methyl-3,4-dimethoxyphenylethylamine | Methylated amine variant | Exhibits different pharmacological profiles |

| N-(2-Methylphenyl)-N-ethylamine | Contains a methylphenyl group | Different aromatic substitution affects activity |

| N-(3-Methoxybenzyl)-N-ethylamine | Contains a methoxy group instead of dimethoxy | Variation in electron-donating properties |

The uniqueness of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride lies in its specific combination of functional groups and the potential for distinct biological activities compared to these similar compounds.